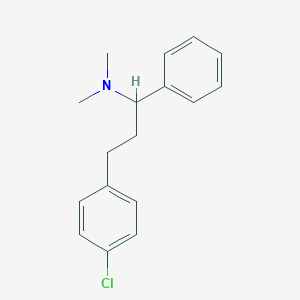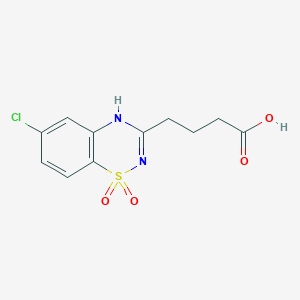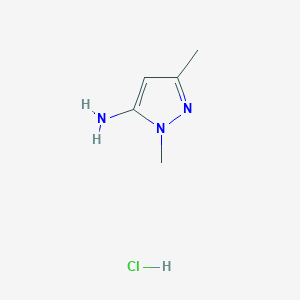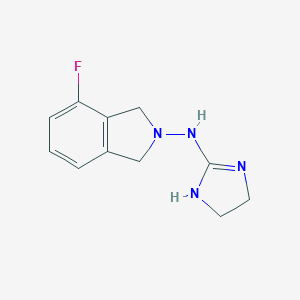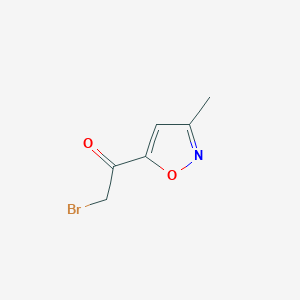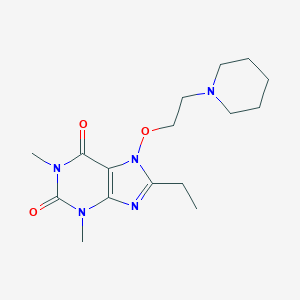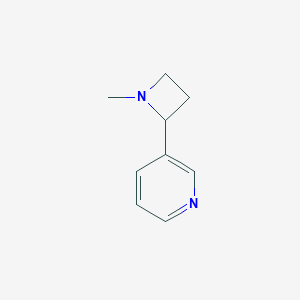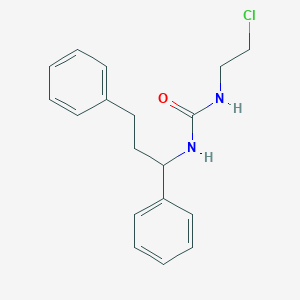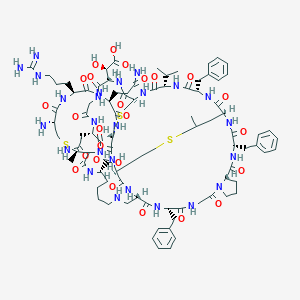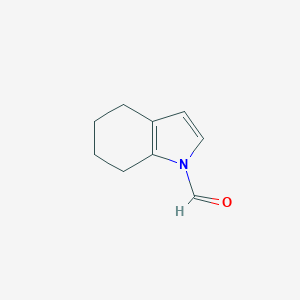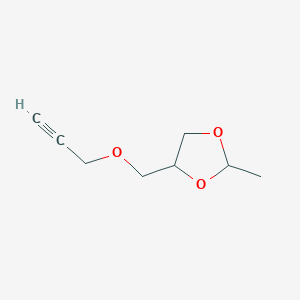
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane, also known as MPMD, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPMD is a heterocyclic organic compound that contains a dioxolane ring and a propargylic ether functionality. This compound has been synthesized and studied for its potential use as a prodrug for delivering active pharmaceutical ingredients.
作用機序
The mechanism of action of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane involves the cleavage of the propargylic ether functionality by cytochrome P450 enzymes in the liver, releasing the active drug. The released drug then exerts its therapeutic effect by binding to its target receptor or enzyme.
生化学的および生理学的効果
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been shown to have low toxicity and good biocompatibility in in vitro and in vivo studies. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has also been shown to enhance the solubility and bioavailability of anticancer drugs, leading to improved therapeutic efficacy. In addition, 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been shown to have a longer half-life than the parent drug, leading to sustained drug release and prolonged therapeutic effect.
実験室実験の利点と制限
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, one limitation of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is its potential for non-specific cleavage by cytochrome P450 enzymes, leading to the release of the active drug in non-target tissues.
将来の方向性
There are several future directions for 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane research. One direction is to explore the use of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane as a prodrug for delivering other types of active pharmaceutical ingredients, such as antibiotics and antiviral agents. Another direction is to investigate the potential of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane for targeted drug delivery, using strategies such as conjugation with targeting moieties or encapsulation in nanoparticles. Additionally, further studies are needed to optimize the synthesis and pharmacokinetics of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane, as well as to evaluate its safety and efficacy in clinical trials.
In conclusion, 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is a promising prodrug for delivering active pharmaceutical ingredients, particularly anticancer agents. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, further research is needed to optimize its synthesis and pharmacokinetics, as well as to evaluate its safety and efficacy in clinical trials.
合成法
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane can be synthesized through a multi-step process involving the reaction of 2-methyl-1,3-propanediol with propargyl bromide to form 2-methyl-4-prop-2-yn-1-ol. This intermediate is then reacted with paraformaldehyde and acetic anhydride to form the dioxolane ring, resulting in the final product, 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane.
科学的研究の応用
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been studied for its potential use as a prodrug for delivering active pharmaceutical ingredients. Prodrugs are inactive compounds that are converted to active drugs in the body through metabolic processes. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been shown to be a promising prodrug for delivering anticancer agents such as paclitaxel and docetaxel. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane can enhance the solubility and bioavailability of these drugs, leading to improved therapeutic efficacy.
特性
CAS番号 |
105922-60-9 |
|---|---|
製品名 |
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane |
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
2-methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H12O3/c1-3-4-9-5-8-6-10-7(2)11-8/h1,7-8H,4-6H2,2H3 |
InChIキー |
XDDIDNXVXYBBEP-UHFFFAOYSA-N |
SMILES |
CC1OCC(O1)COCC#C |
正規SMILES |
CC1OCC(O1)COCC#C |
同義語 |
1,3-Dioxolane, 2-methyl-4-[(2-propynyloxy)methyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



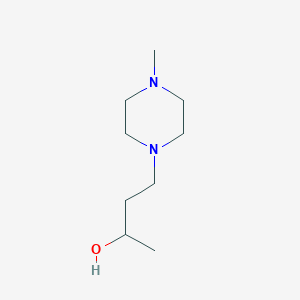
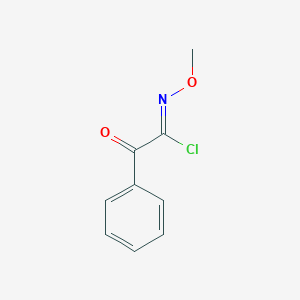
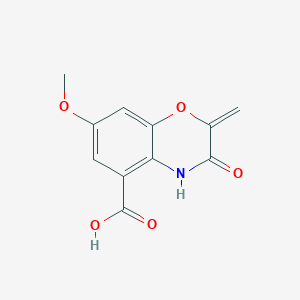
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)
